2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate
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Overview
Description
2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a carboxylic acid group, an amino group, and a trifluoroacetate group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of furan-2-carboxylic acid with (1S)-1-amino-2-phenylethylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as trifluoroacetic anhydride to facilitate the formation of the trifluoroacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the amino and trifluoroacetate groups.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of the amino and phenylethyl groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of the amino and phenylethyl groups.
Uniqueness
2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its stability and solubility. Additionally, the combination of the furan ring, amino group, and phenylethyl group provides a versatile scaffold for various chemical modifications and applications.
Properties
CAS No. |
828259-76-3 |
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Molecular Formula |
C15H14F3NO5 |
Molecular Weight |
345.27 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2-phenylethyl]furan-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO3.C2HF3O2/c14-10(8-9-4-2-1-3-5-9)11-6-7-12(17-11)13(15)16;3-2(4,5)1(6)7/h1-7,10H,8,14H2,(H,15,16);(H,6,7)/t10-;/m0./s1 |
InChI Key |
NDDWSHWRDOXVJY-PPHPATTJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=CC=C(O2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(O2)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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